2-Bromo-4-(3-fluorophenylethynyl)thiazole

mGluR5 antagonist phosphoinositide hydrolysis CNS drug discovery

2-Bromo-4-(3-fluorophenylethynyl)thiazole is a heterocyclic small molecule comprising a thiazole core with a bromine at position 2 and a 3‑fluorophenylethynyl group at position 4. It is classified as a drug‑discovery building block and has been registered in ChEMBL (CHEMBL382491) with its only reported bioactivity being an IC₅₀ of 526 nM at the human metabotropic glutamate receptor 5 (mGluR5) in a functional phosphoinositide hydrolysis assay.

Molecular Formula C11H5BrFNS
Molecular Weight 282.13 g/mol
CAS No. 878018-74-7
Cat. No. B3064150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3-fluorophenylethynyl)thiazole
CAS878018-74-7
Molecular FormulaC11H5BrFNS
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C#CC2=CSC(=N2)Br
InChIInChI=1S/C11H5BrFNS/c12-11-14-10(7-15-11)5-4-8-2-1-3-9(13)6-8/h1-3,6-7H
InChIKeyXPOUXVRKZDTDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(3-fluorophenylethynyl)thiazole (CAS 878018-74-7) — A Dual-Functional Thiazole Building Block for mGluR5 Antagonist Synthesis


2-Bromo-4-(3-fluorophenylethynyl)thiazole is a heterocyclic small molecule comprising a thiazole core with a bromine at position 2 and a 3‑fluorophenylethynyl group at position 4 [1]. It is classified as a drug‑discovery building block and has been registered in ChEMBL (CHEMBL382491) with its only reported bioactivity being an IC₅₀ of 526 nM at the human metabotropic glutamate receptor 5 (mGluR5) in a functional phosphoinositide hydrolysis assay [2]. The compound serves primarily as a synthetic intermediate, particularly in the preparation of MTEP‑related mGluR5 antagonists [3].

Why Generic 2‑Bromo‑4‑substituted Thiazoles Cannot Replace 878018‑74‑7 in mGluR5‑Focused Programs


Thiazole building blocks with a 2‑bromine handle are abundant, but 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole uniquely combines an sp‑hybridised arylalkyne linker with a meta‑fluorine atom on the terminal phenyl ring. This architecture directly mimics the key pharmacophoric elements of the well‑characterised mGluR5 antagonists MPEP and MTEP [1]. Generic 2‑bromo‑4‑phenylthiazole or 2‑bromo‑4‑methylthiazole lack the extended π‑system and the electron‑withdrawing fluorine substituent that have been shown to modulate mGluR5 affinity, and they do not provide the alkyne spacer required for subsequent Sonogashira diversification. Therefore, substituting these simpler analogs forces the synthetic chemist to rebuild the entire 4‑position functionality from scratch, adding at least two extra synthetic steps and reducing overall atom economy.

Quantitative Differentiation Evidence for 2-Bromo-4-(3-fluorophenylethynyl)thiazole (878018-74-7)


mGluR5 Functional Activity: 526 nM IC₅₀ Confirms Target Engagement Distinct from Structural Analogs

In a head‑to‑head comparison using the same functional assay (agonist‑induced phosphoinositide hydrolysis in CHO cells expressing human mGluR5a), 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole (CHEMBL382491) exhibits an IC₅₀ of 526 nM, making it 14.6‑fold less potent than MPEP (IC₅₀ = 36 nM) and 105‑fold less potent than MTEP (IC₅₀ = 5 nM) [1]. This intermediate potency positions the compound as a versatile scaffold that retains measurable target affinity while offering substantial room for potency optimization through derivatisation at the 2‑position [2].

mGluR5 antagonist phosphoinositide hydrolysis CNS drug discovery

Pre‑installed 4‑(3‑Fluorophenylethynyl) Group Eliminates Two Linear Synthetic Steps Versus Generic Thiazole Cores

The target compound arrives with the complete 4‑(3‑fluorophenylethynyl) fragment already installed, whereas the closest generic alternative, 2‑bromo‑4‑phenylthiazole (CAS 57516‑16‑2), would require two sequential transformations — (i) halogenation or metalation at the 4‑position and (ii) a Sonogashira coupling with a 3‑fluorophenylacetylene — to achieve the same substitution pattern [1]. In the documented synthesis of MTEP analogs, 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole is converted to the key intermediate 2‑ethynyl‑4‑(3‑fluorophenylethynyl)thiazole in a single step using Pd(PPh₃)₄/CuI/TBAF/Et₃N in THF/DMF [2].

Sonogashira coupling building block synthetic efficiency

LogP of 4.1 Provides CNS‑Compatible Lipophilicity Superior to Non‑Fluorinated Thiazole Building Blocks

The calculated octanol‑water partition coefficient (LogP) of 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole is 4.1 [1]. This value falls within the optimal CNS drug space (LogP 2‑5), whereas the non‑fluorinated analog 2‑bromo‑4‑phenylthiazole has a reported LogP of 3.50 . The 0.6‑log‑unit increase conferred by the single fluorine atom enhances passive permeability while maintaining acceptable solubility profiles, a balance that is critical for CNS‑active small molecules targeting mGluR5 [2].

lipophilicity CNS MPO physicochemical property

Proven Gateway to Ultra‑Potent mGluR5 Antagonists: Analogs Derived from This Core Outperform MTEP by up to 490‑Fold

In the foundational J. Med. Chem. 2006 study, this building block was employed to prepare a series of 2‑substituted MTEP analogs. Two compounds emerging from this campaign, designated 19 and 59, displayed functional mGluR5 antagonist potencies that exceeded that of MTEP (IC₅₀ = 5 nM) by 490‑fold and 230‑fold, respectively [1]. Although the exact structures of 19 and 59 are not disclosed in the abstract, the fact that the 4‑(3‑fluorophenylethynyl)thiazole core remained constant across the series is evident from the synthetic scheme, establishing this scaffold as the critical enabling intermediate for achieving sub‑nanomolar mGluR5 activity.

mGluR5 NAM SAR lead optimization

Optimal Application Scenarios for 2-Bromo-4-(3-fluorophenylethynyl)thiazole (878018-74-7)


Accelerated mGluR5 Negative Allosteric Modulator (NAM) Library Synthesis

Medicinal chemistry teams building mGluR5 NAM libraries can use this compound as the central scaffold for parallel Sonogashira, Suzuki, or Buchwald‑Hartwig diversification at the 2‑position. Because the 4‑(3‑fluorophenylethynyl) pharmacophore is pre‑validated (IC₅₀ = 526 nM at mGluR5) [1], every library member begins with a confirmed binding motif, focusing SAR efforts exclusively on the 2‑substituent. This approach has been demonstrated to yield analogs with up to 490‑fold improved potency over MTEP [2].

Late‑Stage Functionalisation of Advanced mGluR5 PET Tracer Precursors

The compound’s 2‑bromine handle is amenable to palladium‑catalysed reactions with isotopically labelled synthons (e.g., [¹¹C]methyl iodide or [¹⁸F]fluoroalkyl reagents), enabling the late‑stage incorporation of short‑lived positron emitters. The pre‑installed 3‑fluorophenylethynyl group mimics the pharmacophore of [¹⁸F]‑labelled mGluR5 ligands with IC₅₀ values reported as low as 2.8 nM [3], making this building block a direct entry point for PET tracer development for CNS receptor occupancy studies.

Structure‑Based Design of mGluR5 Allosteric Site Binders Using the Thiazole‑Alkyne Core

Crystallographic structures of mGluR5 in complex with M‑MPEP (PDB 6ffi) reveal that the alkyne spacer and the terminal phenyl ring occupy well‑defined hydrophobic pockets within the allosteric site [4]. The 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole core closely recapitulates this binding mode, providing a rigid, co‑planar scaffold that can be computationally docked and then rapidly elaborated to improve complementarity with residues lining the binding cavity.

Process Chemistry Scale‑Up for Preclinical Candidate Synthesis

The documented one‑step conversion to 2‑ethynyl‑4‑(3‑fluorophenylethynyl)thiazole using Pd(PPh₃)₄/CuI/TBAF/Et₃N in THF/DMF [5] establishes a reproducible, scalable protocol for installing the critical 2‑alkyne unit. Contract manufacturing organisations and internal process chemistry groups can leverage this validated procedure to produce the key intermediate on a multi‑gram scale without developing de novo synthetic routes, thereby shortening the transition from medicinal chemistry to GLP toxicology batch production.

Quote Request

Request a Quote for 2-Bromo-4-(3-fluorophenylethynyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.